molecular formula C7H9ClN2O B15299891 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride

Cat. No.: B15299891
M. Wt: 172.61 g/mol
InChI Key: KYONHCHPTRFOJJ-UHFFFAOYSA-N
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Description

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its versatile pharmacological properties. This compound is part of the furo[2,3-c]pyridine family, known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-5-one derivatives, while substitution reactions may introduce various functional groups at specific positions on the pyridine ring .

Scientific Research Applications

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to enzymes and receptors involved in cell proliferation and survival. This disruption can lead to the inhibition of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Furo[2,3-c]pyridin-3(2H)-one hydrochloride
  • 1H-Pyrazolo[3,4-b]pyridines
  • Pyrido[2,3-d]pyrimidin-5-one

Uniqueness

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is unique due to its specific structural features and pharmacological properties. Compared to similar compounds, it exhibits distinct binding affinities and biological activities, making it a promising candidate for further development in medicinal chemistry .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridin-5-amine;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c8-7-3-5-1-2-10-6(5)4-9-7;/h3-4H,1-2H2,(H2,8,9);1H

InChI Key

KYONHCHPTRFOJJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CN=C(C=C21)N.Cl

Origin of Product

United States

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